1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride
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Overview
Description
1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride is a compound that belongs to the class of thiophene-linked 1,2,4-triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiophene and triazole rings in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similarly, compounds containing a 1,2,4-triazole ring have shown significant antibacterial activity .
Mode of Action
In general, compounds containing a 1,2,4-triazole ring can form a c-n bond with the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Without specific information on the compound, it’s difficult to summarize the affected pathways. Compounds with a thiophene nucleus have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Result of Action
Compounds with a thiophene nucleus have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole moiety in 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride can interact strongly with biomolecules such as DNA and proteins . This interaction can influence the physicochemical, pharmacological, and pharmacokinetic properties of the compound .
Cellular Effects
This compound can cross cellular membranes due to its neutral charge, contributing to good cell permeability . It has been reported that similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
The mechanism of interaction between this compound and other molecules involves several processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, similar compounds have shown promising cytotoxic activity against cancer cell lines
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not yet available, similar compounds have shown promising results in various biological activities
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Its neutral charge may contribute to its ability to cross cellular membranes .
Subcellular Localization
Similar compounds have been found to bind to specific sites within cells
Preparation Methods
The synthesis of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride typically involves the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the thiophene or triazole rings, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride has several scientific research applications:
Comparison with Similar Compounds
1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride can be compared with other thiophene-linked 1,2,4-triazoles, such as:
- 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-Aminomethyl-4-haloaryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of thiophene and triazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.ClH/c11-10(4-2-5-10)9-12-8(13-14-9)7-3-1-6-15-7;/h1,3,6H,2,4-5,11H2,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBDGLDKBWEDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC(=NN2)C3=CC=CS3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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